Ethyl 5-Hexynimidate Hydrochloride

Description

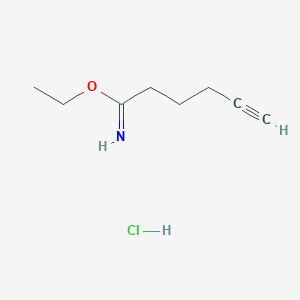

Ethyl 5-hexynimidate hydrochloride is a synthetic organic compound characterized by an imidate ester functional group (R–N=C–O–R') modified with a hexynyl substituent (a six-carbon chain containing a triple bond) and a hydrochloride counterion. These compounds are typically used in organic synthesis as intermediates for modifying amines or peptides, leveraging their reactivity in nucleophilic substitution or crosslinking reactions .

Properties

CAS No. |

88499-79-0 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

ethyl hex-5-ynimidate;hydrochloride |

InChI |

InChI=1S/C8H13NO.ClH/c1-3-5-6-7-8(9)10-4-2;/h1,9H,4-7H2,2H3;1H |

InChI Key |

QVSNLXWHYIDAQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CCCC#C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Hexynimidate Hydrochloride typically involves the reaction of ethyl 5-hexynoate with an appropriate imidating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include methanol and ethanol, which facilitate the reaction and subsequent purification steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Hexynimidate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The ethyl and hexynimidate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 5-hexynoate oxides, while reduction could produce ethyl 5-hexynimidate alcohols.

Scientific Research Applications

Ethyl 5-Hexynimidate Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-Hexynimidate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Reactivity and Stability

- Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (): The amino group on the imidazole ring enhances nucleophilicity, making it suitable for coupling reactions in peptide synthesis. However, the aromatic ring may reduce solubility in non-polar solvents.

- Ethyl 2-chloroacetimidate hydrochloride (): The electron-withdrawing chloro substituent increases electrophilicity, favoring reactions with thiols or amines in polymer crosslinking. Stability in aqueous solutions is moderate, requiring anhydrous conditions for storage.

- Ethyl 2-hydroxypropanimidoate hydrochloride (): The hydroxyl group improves hydrophilicity, enhancing compatibility with aqueous systems. This compound is less reactive than chloro-substituted analogs but offers better biocompatibility for biomedical applications.

Solubility and Physicochemical Properties

- Polarity: Ethyl 2-hydroxypropanimidoate hydrochloride exhibits the highest polarity due to its hydroxyl group, making it soluble in water and polar solvents like methanol. In contrast, chloro- and hexynyl-substituted derivatives require aprotic solvents (e.g., DMF or DMSO) for dissolution .

- Thermal Stability: Chloro-substituted imidates (e.g., ) demonstrate lower thermal stability, degrading above 80°C, while amino-substituted variants () remain stable up to 120°C.

Analytical Methods and Validation

For example, clonidine hydrochloride (a structurally distinct but related hydrochloride salt) is quantified using validated HPLC methods with a linearity range of 0.1–50 µg/mL and detection limits of 0.03 µg/mL . Such methods can be adapted for ethyl imidate hydrochlorides by optimizing mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.